Butafosfan

描述

地洛索隆钠是一种合成化合物,化学式为C34H52O6。该化合物衍生自齐墩果酸,一种天然存在的三萜类化合物。

准备方法

化学反应分析

地洛索隆钠会发生各种化学反应,包括:

氧化: 最初的氧化步骤涉及乙酸中的过氧化氢.

溴化: 氢溴酸中的溴用于溴化反应.

还原: 肼和乙醇钠在乙醇中用于还原步骤.

酯化: 热吡啶中的琥珀酸酐用于酯化.

这些反应产生的主要产物包括中间体,如3-β-乙酰氧基-12-氧齐墩果-30-酸甲酯和3-β-羟基齐墩果-9(11)-烯-30-酸 .

科学研究应用

Key Applications

-

Dairy Cattle

- Energy Metabolism : Studies have shown that Butafosfan supplementation significantly improves milk production in dairy cows. For instance, a sustained-release formulation of this compound administered at a dosage of 10 mg/kg resulted in increased milk yield by approximately 3.33 kg/day compared to control groups .

- Metabolic Support : It aids in maintaining glucose levels and calcium concentrations, which are critical during the postpartum period when cows experience negative energy balance (NEB) .

-

Poultry

- Stress Management : In broilers, this compound has been effective in controlling metabolic disturbances during heat stress. Continuous oral application has been noted to stabilize hepatic and pancreatic functions, reducing the rise of acute phase proteins (AP) associated with stress .

- Growth Performance : The combination of this compound and vitamin B12 has shown positive effects on growth parameters and overall health status in poultry .

-

Swine

- Nutritional Efficiency : Research indicates that this compound enhances feed intake and nutrient absorption, leading to better growth rates in pigs. It also supports liver function and reduces fat mobilization during periods of dietary restriction .

- Improved Health Metrics : Studies have documented improvements in serum biochemistry parameters, such as reduced creatine kinase activity and bilirubin levels in swine treated with this compound .

- Canines

Case Study 1: Dairy Cows

A study evaluated the effects of a sustained-release formulation of this compound on dairy cows' milk production. The results demonstrated that cows receiving this formulation exhibited higher milk yields and improved metabolic parameters compared to those receiving traditional multiple injections of the compound .

Case Study 2: Broilers Under Heat Stress

In an experimental setup with broilers exposed to heat stress, continuous administration of this compound was linked to better maintenance of liver function and reduced levels of stress markers. This suggests that this compound plays a crucial role in managing physiological stress responses in poultry .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a relatively short plasma half-life; thus, innovative formulations such as sustained-release systems have been developed to prolong its effectiveness. For instance, a study reported that a single injection could maintain therapeutic levels for up to 120 hours, significantly improving bioavailability compared to traditional methods .

作用机制

地洛索隆钠通过靶向参与炎症和细胞增殖的特定分子通路发挥作用。 它调节各种酶和受体的活性,导致炎症减少和细胞增殖抑制 . 确切的分子靶点和通路仍在研究中,但已知它与参与这些过程的关键信号分子相互作用 .

相似化合物的比较

地洛索隆钠由于其特定的化学结构和生物活性,与其他类似化合物相比具有独特性。一些类似的化合物包括:

齐墩果酸: 地洛索隆钠衍生自的母体化合物.

索洛索隆甲酯: 齐墩果酸的衍生物,具有类似的抗炎特性.

甘草次酸: 另一种具有抗炎和抗增殖特性的三萜类化合物.

生物活性

Butafosfan, a synthetic organic phosphorus compound, has gained attention for its role as a metabolic stimulant in various animal species. This article explores the biological activity of this compound, focusing on its effects on energy metabolism, glucose regulation, and reproductive health in livestock and other animals. The following sections will detail research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound (also known as butaphosphan) is primarily used in veterinary medicine to improve metabolic functions in animals. It contains 17.3% phosphorus and is often combined with vitamin B12 (cyanocobalamin) to enhance its efficacy. The compound is administered intramuscularly or subcutaneously and has been shown to influence various physiological processes, including energy metabolism, glucose homeostasis, and reproductive performance.

This compound exerts its biological effects through several mechanisms:

- Energy Metabolism : It enhances ATP and ADP levels in liver and muscle tissues, promoting energy storage and utilization during periods of caloric restriction or stress .

- Glucose Regulation : Studies indicate that this compound treatment can improve glucose metabolism by modulating insulin signaling pathways, thereby reducing insulin resistance in models of acute energy deficit .

- Reproductive Health : In stallions, this compound has been shown to improve semen quality parameters such as sperm motility and membrane integrity when used alongside vitamin B12 .

Case Study: Effects on Glucose Metabolism

A study investigated the impact of this compound on glucose metabolism in mice subjected to caloric restriction. Mice were divided into four groups based on diet and treatment:

| Group | Diet Type | Treatment | Observations |

|---|---|---|---|

| HS | Hypercaloric | Saline | Baseline glucose levels |

| HB | Hypercaloric | This compound | Increased glucose levels |

| HRS | Hypercaloric | Saline | Decreased glucose under restriction |

| HRB | Hypercaloric | This compound | Higher NEFA levels during restriction |

Results indicated that this compound significantly increased hepatic expression of genes involved in glucose metabolism (e.g., Gck) while modulating non-esterified fatty acid (NEFA) concentrations .

Case Study: Reproductive Performance in Stallions

A crossover study assessed the effects of this compound and vitamin B12 on stallion semen quality. Stallions were treated with this compound for 80 days, followed by a washout period before switching treatments:

| Parameter | Treatment Group (TP) | Control Group (CN) | P Value |

|---|---|---|---|

| Total Sperm Count (x10^9) | 5.25 ± 2.4 | 6.01 ± 3.4 | 0.29 |

| Total Motility (%) | 75 ± 15 | 71 ± 12 | 0.22 |

| Progressive Motility (%) | 54 ± 17 | 51 ± 16 | 0.43 |

| Membrane Integrity (%) | 71.2 ± 13.6 | 70.7 ± 10.7 | 0.84 |

The study concluded that this compound did not adversely affect seminal parameters, indicating its safety for improving reproductive performance in stallions .

属性

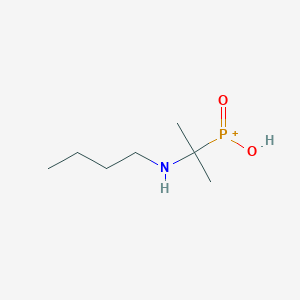

IUPAC Name |

2-(butylamino)propan-2-yl-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8H,4-6H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLWPOLSPCBOPC-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)(C)[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048681, DTXSID00860202 | |

| Record name | Butafosfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(Butylamino)propan-2-yl]phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17316-67-5 | |

| Record name | Butafosfan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017316675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butafosfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butafosfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAFOSFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2LQ1149L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for butafosfan?

A1: this compound is chemically defined as (1-Butylamino-1-methylethyl)phosphonic acid. Its molecular formula is C7H18NO3P, and its molecular weight is 195.2 g/mol. [, ] Spectroscopic data, including NMR and IR spectra, can be found in chemical databases and scientific publications focusing on its characterization.

Q2: What is the pharmacokinetic profile of this compound in different animal species?

A2: The pharmacokinetics of this compound have been investigated in various species, including horses and piglets. In horses, following intravenous administration, this compound exhibited rapid elimination, with serum concentrations falling below the limit of quantification within 24 hours. [] Studies in piglets demonstrated that this compound is rapidly absorbed after intramuscular administration, with a bioavailability of 74.69%. [] The specific pharmacokinetic parameters, such as elimination half-life and volume of distribution, can vary depending on the species, route of administration, and dosage.

Q3: What are the potential alternatives or substitutes for this compound in veterinary medicine, and how do they compare in terms of efficacy, safety, and cost?

A3: The choice of treatment for specific conditions in animals depends on various factors, including the species, diagnosis, severity of the condition, and available treatment options. While this compound has shown promise in addressing certain health issues, it's essential to consider alternatives based on their specific mechanisms of action, efficacy, safety profiles, and cost-effectiveness. For instance, alternative phosphorus sources, such as inorganic phosphates or other organic phosphorus compounds, may be considered depending on the specific needs of the animal and the condition being treated. []

Q4: What research infrastructure and resources are crucial for advancing our understanding of this compound and its applications in veterinary medicine?

A4: Continued research is essential to further elucidate the mechanisms of action, optimize formulations, and explore novel applications of this compound. Access to advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is vital for characterizing and quantifying this compound in various matrices. [, ] Well-designed in vitro and in vivo studies, including randomized controlled trials in relevant animal models, are essential for evaluating efficacy and safety. [, ] Collaboration between researchers in veterinary medicine, pharmacology, and animal science will be instrumental in advancing our understanding and optimizing the use of this compound in veterinary practice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。